2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide
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Description
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H36N4O2S and its molecular weight is 456.65. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
- A range of pyrimidinones and oxazinones, including compounds structurally related to the query compound, have been synthesized for their antimicrobial properties. These compounds demonstrate good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antianaphylactic Activity
- Synthesized compounds related to thieno[2,3-d]pyrimidines have shown antianaphylactic activity. This indicates potential applications in managing allergic reactions and related conditions (Wagner et al., 1993).
Heterocyclic Synthesis and Molecular Structure Analysis
- The structural characteristics of compounds like 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone have been extensively studied. This includes X-ray crystallography and quantum-chemical calculations, which are crucial for understanding the properties and potential applications of these compounds (Craciun et al., 1999).
Anti-Inflammatory and Analgesic Properties
- Several heterocyclic compounds, including those structurally related to the query compound, have been developed and assessed for their anti-inflammatory and analgesic activities. These compounds show promise in the treatment of inflammation and pain management (Abdulla, 2008).
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O2S/c1-5-28(6-2)15-8-16-29-22-10-7-9-21(22)24(27-25(29)31)32-17-23(30)26-20-13-11-19(12-14-20)18(3)4/h11-14,18H,5-10,15-17H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEDWQCMMLWBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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